molecular formula C28H20N4O6 B11555620 2-(3,4-dimethylphenyl)-N-{(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene}-1,3-benzoxazol-5-amine

2-(3,4-dimethylphenyl)-N-{(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene}-1,3-benzoxazol-5-amine

Cat. No.: B11555620
M. Wt: 508.5 g/mol
InChI Key: MVPAXRIXQGUCSR-UHFFFAOYSA-N
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Description

2-(3,4-dimethylphenyl)-N-{(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene}-1,3-benzoxazol-5-amine: is a complex organic compound that belongs to the class of benzoxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethylphenyl)-N-{(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene}-1,3-benzoxazol-5-amine typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Benzoxazole Core: This can be achieved through the cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic or basic conditions.

    Introduction of the Dimethylphenyl Group: This step involves the substitution of the benzoxazole core with a 3,4-dimethylphenyl group, often using a Friedel-Crafts alkylation reaction.

    Formation of the Schiff Base: The final step involves the condensation of the substituted benzoxazole with an aldehyde or ketone to form the Schiff base, resulting in the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylphenyl group, leading to the formation of corresponding quinones.

    Reduction: Reduction of the nitro groups can yield the corresponding amines.

    Substitution: The benzoxazole core can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted benzoxazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

    Materials Science: It can be incorporated into polymers and other materials to impart specific properties such as fluorescence or conductivity.

Biology and Medicine

    Antimicrobial Agents: The compound has potential as an antimicrobial agent due to its ability to interact with bacterial cell membranes and enzymes.

    Cancer Research: It may exhibit anticancer properties by inhibiting specific enzymes or signaling pathways involved in cell proliferation.

Industry

    Dyes and Pigments: The compound can be used in the synthesis of dyes and pigments due to its chromophoric properties.

    Sensors: It can be used in the development of chemical sensors for detecting various analytes.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenyl)-N-{(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene}-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of enzymes such as kinases or proteases.

    Receptors: Binding to specific receptors on cell surfaces, leading to altered cellular signaling pathways.

    DNA/RNA: Intercalation into DNA or RNA, affecting transcription and translation processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the dimethylphenyl group and the Schiff base moiety in 2-(3,4-dimethylphenyl)-N-{(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene}-1,3-benzoxazol-5-amine imparts unique chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C28H20N4O6

Molecular Weight

508.5 g/mol

IUPAC Name

N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-1-[3-(2,4-dinitrophenoxy)phenyl]methanimine

InChI

InChI=1S/C28H20N4O6/c1-17-6-7-20(12-18(17)2)28-30-24-14-21(8-10-26(24)38-28)29-16-19-4-3-5-23(13-19)37-27-11-9-22(31(33)34)15-25(27)32(35)36/h3-16H,1-2H3

InChI Key

MVPAXRIXQGUCSR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N=CC4=CC(=CC=C4)OC5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-])C

Origin of Product

United States

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